N-(2-chloro-4-methylphenyl)-2-hydroxyacetamide

Hydrogen Bonding Lipophilicity Solubility

Researchers face compound interchangeability risks when subtle structural changes alter assay outcomes. This N-aryl-2-hydroxyacetamide prevents such errors. - **Key differentiation vs. deoxy analogs:** +1 H-bond donor & acceptor (HBD=2, HBA=2) fundamentally alters solubility and target engagement. - **Synthetic utility:** 2-hydroxy group enables ester/ether derivatization for SAR libraries (SIRT2, MCHR1). - **Drug-like properties:** PSA 49.3 Ų, XLogP3 1.8 within favorable lead optimization space. - **Supply:** BenchChem provides verified material with full analytical data.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 926272-80-2
Cat. No. B3340890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-4-methylphenyl)-2-hydroxyacetamide
CAS926272-80-2
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CO)Cl
InChIInChI=1S/C9H10ClNO2/c1-6-2-3-8(7(10)4-6)11-9(13)5-12/h2-4,12H,5H2,1H3,(H,11,13)
InChIKeyHKTMCFCQPQKUKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloro-4-methylphenyl)-2-hydroxyacetamide: Building Block


N-(2-chloro-4-methylphenyl)-2-hydroxyacetamide (CAS 926272-80-2) is an organic compound belonging to the class of N-aryl-2-hydroxyacetamides, characterized by a chloro-substituted aromatic ring and a hydroxyacetamide functional group [1]. It serves as a versatile small molecule scaffold and building block in medicinal chemistry and life science research [2]. Unlike simpler acetamide analogs, its dual hydrogen-bonding capability and moderate lipophilicity (XLogP3 = 1.8) confer distinct physicochemical properties that influence solubility and permeability profiles [1].

N-(2-Chloro-4-methylphenyl)-2-hydroxyacetamide: Why Substitution Fails


Interchanging N-(2-chloro-4-methylphenyl)-2-hydroxyacetamide with its closest analogs—such as N-(2-chloro-4-methylphenyl)acetamide or 2-chloro-N-(4-methylphenyl)acetamide—is scientifically unjustified due to quantifiable differences in hydrogen-bonding capacity and lipophilicity. The presence of the 2-hydroxy group introduces an additional hydrogen bond donor and acceptor (HBD=2, HBA=2 vs. HBD=1, HBA=1 for deoxy analogs) [1], fundamentally altering solubility, crystal packing, and target engagement potential [2]. These structural variations directly impact performance in synthesis and biological assays, making the compound non-substitutable without altering experimental outcomes [3].

N-(2-Chloro-4-methylphenyl)-2-hydroxyacetamide: Quantitative Comparison


Enhanced Hydrogen-Bonding vs. Deoxy Analog

The target compound exhibits significantly higher hydrogen-bonding capacity compared to its deoxy analog, N-(2-chloro-4-methylphenyl)acetamide. Specifically, N-(2-chloro-4-methylphenyl)-2-hydroxyacetamide possesses 2 hydrogen bond donors and 2 hydrogen bond acceptors [1], whereas N-(2-chloro-4-methylphenyl)acetamide has only 1 donor and 1 acceptor [2]. This doubling of H-bonding sites directly impacts aqueous solubility and crystal packing, with the target compound showing a lower computed lipophilicity (XLogP3 = 1.8) [1] compared to the analog (XLogP3 = 2.0) [3].

Hydrogen Bonding Lipophilicity Solubility

Building Block vs. End-Product Analogs

Vendor classification data consistently identify N-(2-chloro-4-methylphenyl)-2-hydroxyacetamide as a 'Building Block' or 'Versatile small molecule scaffold' [1], in contrast to related acetamides like 2-chloro-N-(4-methylphenyl)acetamide, which are more commonly utilized as end-products (e.g., avicides) . The presence of the 2-hydroxy group enables further functionalization (e.g., oxidation, esterification) not possible with non-hydroxylated analogs .

Medicinal Chemistry Building Block Synthetic Intermediate

2-Chloro-4-Methyl Substitution Pattern

The specific 2-chloro,4-methyl substitution pattern on the phenyl ring differentiates this compound from regioisomers and other halo/methyl combinations. While comprehensive SAR data for this exact scaffold is limited, related studies on N-arylacetamides demonstrate that even minor positional changes (e.g., 2-Cl vs. 4-Cl) can drastically alter biological activity profiles [1]. For instance, chloroacetamide derivatives with different substitution patterns exhibit MIC ranges from 3.12 to 50 μg/mL against dermatophytes [2], underscoring the critical role of precise substitution.

Structure-Activity Relationship SAR Substitution Pattern

N-(2-Chloro-4-methylphenyl)-2-hydroxyacetamide: Research Applications


Synthesis of Bioactive Amides and Esters

The 2-hydroxy group provides a synthetic handle for further derivatization. Researchers can utilize this compound as a scaffold to introduce esters, ethers, or oxidized carbonyl derivatives . This capability is essential for generating libraries of analogs for structure-activity relationship (SAR) studies targeting enzymes like SIRT2 or receptors such as MCHR1, where related hydroxyacetamides have shown inhibitory activity [1].

Probe Development for Hydrogen-Bonding

With two hydrogen bond donors and two acceptors, this compound can serve as a core for designing probes that interrogate hydrogen-bonding networks in protein-ligand interactions [2]. Its moderate lipophilicity (XLogP3 = 1.8) and polar surface area (49.3 Ų) place it within favorable drug-like property space [2], making it a suitable starting point for lead optimization programs.

Green Synthesis Intermediate

The compound can be synthesized via a mild, one-pot, eco-friendly procedure from 2-chloro-N-arylacetamides [3]. This methodology offers a scalable, high-yielding route that avoids harsh reagents, aligning with green chemistry principles. Procurement of the compound as a building block enables access to this efficient synthetic pathway for producing valuable hydroxyacetamide intermediates [3].

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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